![molecular formula C22H19N3O2 B12541986 2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine CAS No. 675125-22-1](/img/structure/B12541986.png)
2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine is a heterocyclic compound that features a pyrazole ring substituted with two 4-methoxyphenyl groups and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient catalytic processes are likely to be employed. The use of scalable and sustainable methods, such as those involving recyclable catalysts and minimal waste generation, would be essential for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound has potential as a fluorescent probe due to its photoluminescent properties.
Mécanisme D'action
The mechanism of action of 2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. For instance, its fluorescent properties may be utilized in imaging applications, where it binds to specific cellular components, allowing for visualization under certain conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trisubstituted-1H-pyrazoles: These compounds share the pyrazole core and exhibit similar fluorescence and photoluminescent properties.
2,5-Bis(4-hydroxyphenyl)-3,4-diphenylthiophene: This compound has a similar structure with substituted phenyl groups and is used in high-performance materials.
Uniqueness
2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and potential biological activities. Its combination of a pyrazole and pyridine ring system makes it a versatile scaffold for further functionalization and application in various fields.
Propriétés
Numéro CAS |
675125-22-1 |
|---|---|
Formule moléculaire |
C22H19N3O2 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
2-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]pyridine |
InChI |
InChI=1S/C22H19N3O2/c1-26-18-10-6-16(7-11-18)20-15-21(17-8-12-19(27-2)13-9-17)25(24-20)22-5-3-4-14-23-22/h3-15H,1-2H3 |
Clé InChI |
XOOCWXPUMUXOHM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=N3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)
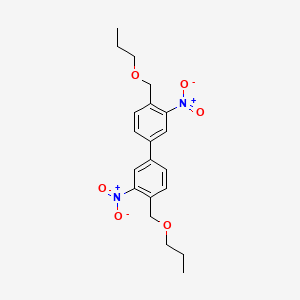

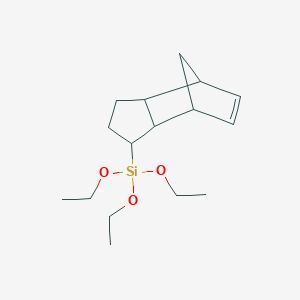



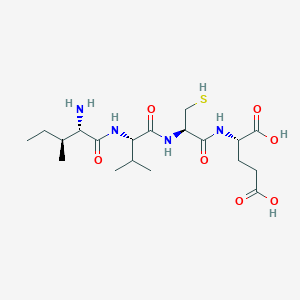
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
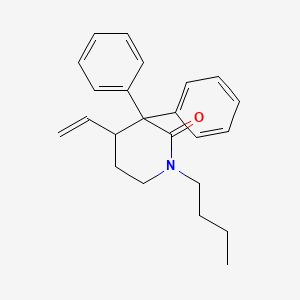
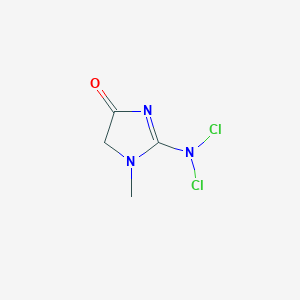
![Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate](/img/structure/B12541981.png)
